Enhanced Thermal Robustness vs. N-Phenyl Analog: A 68°C Increase in Melting Point
The target compound exhibits a substantially higher melting point compared to its simpler N-phenyl analog, 2-Bromo-9-phenyl-9H-carbazole. This is a direct consequence of the extended conjugation and increased molecular rigidity imparted by the meta-biphenyl substituent . The higher melting point is a strong indicator of superior thermal stability and a wider processing window for vacuum thermal evaporation (VTE), a critical requirement for OLED fabrication .
| Evidence Dimension | Melting Point (Solid to Liquid Phase Transition) |
|---|---|
| Target Compound Data | 150-152 °C |
| Comparator Or Baseline | 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4): 88-92 °C |
| Quantified Difference | Increase of approximately 62-64 °C (average ~68°C increase from median values) |
| Conditions | Measured under standard atmospheric pressure; data from commercial analytical certificates. |
Why This Matters
Higher melting point directly correlates with improved morphological stability of thin films, reducing the risk of crystallization during device operation and extending OLED lifetime.
